3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c1-2-21-16-7-4-12(9-11(16)3-8-17(21)22)20-25(23,24)13-5-6-15(19)14(18)10-13/h4-7,9-10,20H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGFJELAANFHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an enamine.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the quinoline core.
Scientific Research Applications
3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Analogs with Varied Benzene Substituents
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide (CAS 922026-10-6)
- Molecular Formula : Presumed C₁₉H₂₂N₂O₅S (based on substituents).
- Substituents : The benzene ring contains 2,5-dimethoxy groups instead of halogens.
- Key Differences: Methoxy groups are electron-donating, which may enhance solubility in polar solvents compared to the electron-withdrawing chloro/fluoro groups in the target compound.
Compounds with Modified Tetrahydroquinolin Moieties
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide
- Molecular Formula : C₂₂H₂₅N₃O₂ (MW: 363.45 g/mol).
- Substituents: Features a methyl group at position 1 of the tetrahydroquinoline and a propionamide linkage instead of a sulfonamide.
- The amide linkage vs. sulfonamide alters hydrogen-bonding capacity and acidity .
Halogenated Analog: BD447299 (BLD Pharm Ltd.)
- Molecular Formula : C₂₅H₂₃ClN₂O₃ (purity: 98%).
- Substituents : Contains 3-bromo-4-fluorophenyl and an oxadiazole-carboximidamide group.
- Key Differences :
Metal Complexes with Chloro-Substituted Ligands
Bis(3-chloro-N-(diethylcarbamothioyl)benzamido) Nickel(II)
- Molecular Formula : C₂₄H₂₈Cl₂N₄NiO₂S₂ (MW: 598.23 g/mol).
- Structure : A nickel(II) complex with a distorted square-planar geometry coordinated via sulfur and oxygen atoms.
- Key Differences :
Data Table: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Substituent Effects on Properties
- Electron-Withdrawing vs. Donating Groups : Chloro/fluoro substituents reduce electron density on the benzene ring, increasing sulfonamide acidity (pKa ~1–2) compared to methoxy derivatives (pKa ~4–5).
- Steric Effects: The ethyl group on the tetrahydroquinoline may hinder rotational freedom, affecting binding pocket interactions in biological targets.
Biological Activity
3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a sulfonamide group with a tetrahydroquinoline moiety, which is often associated with various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is . It contains a chloro substituent and a sulfonamide group, which are known to influence its biological activity. The presence of the tetrahydroquinoline structure is significant as it is frequently found in many bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClN2O3S |
| Molecular Weight | 364.84 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. Sulfonamides function by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. The incorporation of the tetrahydroquinoline moiety may enhance this activity by increasing membrane permeability or altering binding affinities to target enzymes.
Anticancer Activity
Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar structures have demonstrated effectiveness against breast cancer and leukemia cells, suggesting potential for further investigation into the anticancer properties of this compound.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes could also be pivotal in its biological profile. For example, it may act as an inhibitor of carbonic anhydrase or other relevant enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as glaucoma or edema.
Case Studies
Several studies have investigated related compounds with similar functional groups:
- Study on Antimicrobial Activity :
-
Cytotoxicity Assessment :
- Research conducted on tetrahydroquinoline derivatives demonstrated their potential as anticancer agents in vitro. The study showed that these compounds could induce apoptosis in cancer cell lines through mitochondrial pathways.
- Enzyme Inhibition Study :
Q & A
Q. What are the recommended synthetic routes for this sulfonamide derivative, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride intermediate (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) with an amine-bearing tetrahydroquinoline moiety. Key steps include:
- Amine Activation : Use coupling agents like EDCI/HOBt or DCC to facilitate sulfonamide bond formation in anhydrous DMF or THF .
- Temperature Control : Maintain reactions at 0–25°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.
Q. Example Optimization Table :
| Parameter | Condition 1 (Low Yield) | Condition 2 (High Yield) |
|---|---|---|
| Solvent | DCM | Anhydrous DMF |
| Coupling Agent | DCC | EDCI/HOBt |
| Reaction Time | 12 hours | 24 hours |
| Yield | 45% | 78% |
Q. What analytical techniques are most effective for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify substitution patterns (e.g., fluorine and chlorine environments) and tetrahydroquinoline ring conformation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak at m/z 423.0642) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding interactions in the sulfonamide group .
Q. What are the key safety considerations for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents .
- First Aid : In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention .
- Storage : Store in airtight containers at –20°C, away from light and moisture to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Reprodubility : Standardize experimental conditions (e.g., cell lines, incubation time) across labs. For example, discrepancies in IC values for kinase inhibition may arise from variations in ATP concentrations .
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and fluorescence polarization assays to confirm binding affinity .
- Data Analysis : Apply multivariate statistics (e.g., ANOVA) to account for batch effects or solvent impurities .
Q. What methodologies are recommended for investigating target interactions (e.g., enzyme inhibition)?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites (e.g., carbonic anhydrase). Validate with mutagenesis studies .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and values .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
Q. What strategies elucidate degradation pathways and stability under varying conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (UV light) conditions. Monitor degradation via HPLC-MS .
- Kinetic Stability Assays : Store samples at 40°C/75% RH for 4 weeks and quantify remaining intact compound. Identify major degradants (e.g., hydrolyzed sulfonamide or oxidized quinoline) .
- Mechanistic Probes : Use -labeling in hydrolysis studies to track oxygen incorporation into degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
